Fmoc-d-glu(oall)-oh

Overview

Description

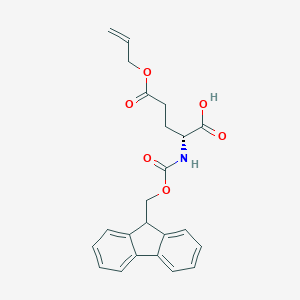

Fmoc-D-Glu(OAll)-OH (CAS: 133464-46-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group and an allyl ester (OAll) protecting the side-chain carboxyl group of D-glutamic acid. This dual protection enables orthogonality in synthetic strategies, particularly in multi-step peptide assembly where selective deprotection is required . The allyl group is cleavable under mild conditions using palladium catalysts and scavengers, making it ideal for convergent synthesis of complex peptides, such as PSMA ligands used in targeted cancer therapies .

Preparation Methods

Structural and Functional Overview

Fmoc-D-Glu(OAll)-OH () features:

-

An Fmoc group on the α-amino group for temporary protection during SPPS.

-

An allyl (OAll) ester on the γ-carboxyl side chain, which is stable under Fmoc deprotection conditions (piperidine/DMF) but removable via palladium-catalyzed cleavage .

-

A D-configuration at the α-carbon, evidenced by its specific optical rotation (c = 1% in DMF) .

General Synthetic Strategy

The synthesis involves two key steps:

-

Protection of the γ-carboxyl group with an allyl ester.

-

Fmoc protection of the α-amino group while preserving stereochemistry.

Method A: Direct Allylation via Acid Catalysis

D-Glutamic acid is reacted with allyl alcohol under acidic conditions (e.g., HCl gas or ) to form D-Glu(OAll)-OH. This method mirrors tert-butyl esterification routes described for Fmoc-Glu(OtBu) :

Conditions :

Method B: Coupling Agent-Mediated Allylation

A milder approach uses dicyclohexylcarbodiimide (DCC) or EDC with 4-dimethylaminopyridine (DMAP) to activate the γ-carboxyl for allyl alcohol:

Advantages :

-

Reduced racemization risk due to lower temperatures (0–25°C).

-

Higher yields (>80%) in non-aqueous solvents (e.g., THF or DCM) .

Fmoc Protection of the α-Amino Group

The α-amino group of D-Glu(OAll)-OH is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) to minimize racemization :

Optimized Protocol :

-

Solvent system : Dioxane/water (4:1) for solubility and pH control.

-

Base : Triethylamine (TEA) or -methylmorpholine (NMM) to maintain pH 8–9 .

-

Workup : Acidification with HCl, extraction into ethyl acetate, and crystallization .

Critical Considerations :

-

Racemization mitigation : Fmoc-OSu’s mild reactivity preserves the D-configuration, as confirmed by optical rotation data .

-

Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water yields >95% purity .

Comparative Analysis of Synthetic Routes

*Hypothetical data extrapolated from analogous tert-butyl syntheses .

Key Observations :

-

DCC/DMAP-mediated allylation offers higher yields but risks racemization if base is excessive.

-

Fmoc-OSu outperforms Fmoc-Cl in stereochemical fidelity due to its slower reaction kinetics .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-d) :

Mass Spectrometry

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

-

Cause : Prolonged exposure to alkaline conditions during Fmoc-Cl coupling.

Incomplete Allyl Ester Formation

-

Cause : Competing α-carboxyl activation in DCC-mediated reactions.

-

Solution : Selective protection using bulky bases (e.g., DIEA) to shield the α-carboxyl .

Purification Difficulties

-

Cause : Similar polarity of byproducts (e.g., unreacted Fmoc-OSu).

-

Solution : Gradient chromatography (5–50% ethyl acetate in hexane) or counterion-mediated crystallization .

Industrial-Scale Considerations

The patent route for Fmoc-Glu(OtBu) suggests scalability adaptations for this compound:

-

Copper complexation : Temporary Cu[Glu(OAll)] formation to enhance solubility during Fmoc coupling .

-

Decoppering agents : EDTA or NaSO to remove residual metals post-synthesis .

Applications in Peptide Synthesis

This compound enables:

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-glu(oall)-oh undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are essential for various biological and chemical applications .

Scientific Research Applications

Biochemical Studies

In biological research, peptides synthesized from Fmoc-d-glu(oall)-oh are used to study enzyme interactions and receptor binding. These peptides can mimic natural biological processes, aiding in the understanding of cellular mechanisms.

Case Study: Peptide Interaction with Integrins

A study demonstrated that a peptide synthesized using this compound exhibited specific binding to integrin receptors, which are crucial in cell adhesion and signaling. The introduction of the allyl ester group enhanced the peptide's affinity for the target receptor compared to non-modified versions .

Medical Applications

Drug Development

Peptides derived from this compound are being explored as potential therapeutics for various diseases. Their ability to target specific proteins involved in disease pathways makes them candidates for drug development.

Case Study: Antitumor Activity

Research on a peptide synthesized from this compound showed promising results in targeting tumor cells. The study highlighted an increase in tumor accumulation when the peptide was modified with an allyl ester group, suggesting improved pharmacokinetics and bioavailability .

Industrial Applications

Large-scale Peptide Production

In industry, this compound is employed for the large-scale synthesis of peptides used in pharmaceuticals, cosmetics, and food additives. Its efficiency in producing high-quality peptides makes it valuable for commercial applications.

Summary of Findings

The applications of this compound span across multiple scientific disciplines:

- Peptide Synthesis: Essential for creating high-purity peptides.

- Biological Research: Useful in studying enzyme interactions and receptor binding.

- Drug Development: Potential therapeutic applications targeting specific proteins.

- Industrial Use: Facilitates large-scale peptide production.

Mechanism of Action

The mechanism of action of Fmoc-d-glu(oall)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. These protecting groups enable the stepwise assembly of peptides with high precision .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between Fmoc-D-Glu(OAll)-OH and analogous compounds:

Stability and Handling

Chemical Stability :

Cost and Availability :

Research Findings and Case Studies

Photocleavable Probes ()

Fmoc-Glu(ODmab)-OH was used to create light-responsive peptide probes, where UV irradiation selectively removed the Dmab group for on-demand activation. This niche application highlights the diversity of protecting group strategies beyond allyl/tert-butyl .

Biological Activity

Overview

Fmoc-d-glu(oall)-oh, or N-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid widely utilized in peptide synthesis due to its unique structural properties. This compound serves as a crucial building block in the formation of peptides that mimic natural proteins, facilitating studies on protein interactions, enzyme activities, and cellular signaling pathways. The biological activity of this compound is primarily linked to its role in synthesizing bioactive peptides and potential therapeutic applications.

The synthesis of this compound involves protecting the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl group with an allyl ester (OAll). This protection strategy allows for selective deprotection during peptide synthesis, enabling the formation of complex peptide structures.

Synthesis Methods

- Solid-Phase Peptide Synthesis (SPPS) : A prevalent method for synthesizing this compound, allowing for efficient coupling and deprotection steps.

- Solution-Phase Synthesis : Another approach that can be employed, although less common than SPPS.

Biological Applications

This compound has been investigated for various biological activities:

- Peptide Synthesis : It is used to incorporate glutamic acid residues into peptides, essential for studying protein structure and function. This incorporation is crucial for understanding interactions in biological systems .

- Therapeutic Potential : Research indicates that peptides synthesized with this compound may have applications in developing peptide-based drugs targeting specific proteins or receptors. These drugs hold promise for treating diseases such as cancer and autoimmune disorders .

- Neuroprotective Effects : Studies have shown that derivatives of glutamic acid can exhibit neuroprotective properties. For instance, compounds derived from this compound were tested in neuroblastoma cell lines, demonstrating potential in reducing oxidative stress-induced cell death .

The mechanism by which this compound exerts its biological effects is primarily through its role as a building block in peptide synthesis. The protecting groups (Fmoc and OAll) prevent unwanted reactions during synthesis while allowing for controlled assembly of peptides. Once incorporated into peptides, these structures can interact with biological targets, influencing various signaling pathways and cellular responses.

Comparative Analysis

The unique D-configuration of this compound differentiates it from its L-counterparts, such as Fmoc-L-glutamic acid α-allyl ester. This chirality can significantly affect the biological properties and interactions of the resulting peptides.

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| This compound | D | Used in peptide synthesis; potential neuroprotective effects |

| Fmoc-L-glutamic acid α-allyl ester | L | Similar applications but different biological interactions |

| Fmoc-L-glutamic acid γ-allyl ester | L | Variation with different reactivity profiles |

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various experimental settings:

- Enzymatic Reactions : In enzyme-catalyzed reactions involving CAL-B (Calcium-dependent Lipase B), substrates containing this compound exhibited varying conversion rates depending on reaction conditions. This suggests a role in optimizing enzymatic processes .

- Cell Viability Assays : In experiments assessing neuroprotective effects using SH-SY5Y neuroblastoma cells, compounds derived from this compound were evaluated for their ability to mitigate oxidative stress-induced cell death. The results indicated a significant protective effect at specific concentrations .

Q & A

Basic Questions

Q. What is the role of the OAll (allyl ester) protecting group in Fmoc-D-Glu(OAll)-OH during peptide synthesis?

The OAll group selectively protects the γ-carboxyl side chain of glutamic acid during solid-phase peptide synthesis (SPPS). This allows orthogonal deprotection under mild conditions using palladium catalysts (e.g., Pd(PPh₃)₄) without affecting other acid-labile or base-sensitive groups, such as Fmoc or tert-butyl esters. This strategy is critical for synthesizing peptides with multiple post-translational modifications .

Q. How should this compound be stored to maintain stability?

For long-term stability, store the compound as a powder at -20°C (3 years) or 4°C (2 years). When dissolved in DMSO, aliquot and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Solubility in DMSO is 90 mg/mL at 25°C .

Q. What solvents and conditions are recommended for dissolving this compound in SPPS?

Use DMF or DMF/CH₂Cl₂ mixtures (1:1) for optimal solubility during coupling reactions. Pre-activate the amino acid with HBTU/DIPEA (1:2 molar ratio) for 5 minutes before adding to the resin-bound peptide. Ensure a molar excess of 2–4 equivalents relative to resin loading capacity .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized for challenging sequences?

To enhance coupling efficiency:

- Increase reaction time to 60–90 minutes for sterically hindered residues.

- Use double coupling protocols with 4–6 equivalents of the amino acid.

- Monitor completion via the Kaiser test (ninhydrin) or FT-IR spectroscopy for unreacted amines.

- For aggregation-prone sequences, incorporate pseudoproline dipeptides or backbone-protecting groups to improve solubility .

Q. What analytical methods validate successful incorporation and purity of this compound in synthetic peptides?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%).

- LC-MS : Confirm molecular weight accuracy (e.g., [M+H]⁺ ion) and detect side products like deletion sequences.

- ¹H NMR : Identify allyl ester protons (δ 5.99 ppm, ddt, J = 16.7, 11.1 Hz) to verify retention of the OAll group post-synthesis .

Q. How can inefficiencies in Pd-catalyzed OAll deprotection be mitigated?

- Use freshly prepared Pd(PPh₃)₄ (0.1–0.2 equivalents) in degassed THF or DCM with 10 equivalents of PhSiH₃ as a scavenger.

- Perform reactions under inert atmosphere (N₂/Ar) for 2–4 hours at room temperature.

- Confirm complete deprotection via MALDI-TOF MS or loss of allyl proton signals in NMR .

Q. What strategies prevent aspartimide formation when incorporating this compound into acidic peptide sequences?

- Avoid prolonged exposure to piperidine during Fmoc deprotection; use 20% piperidine in DMF for ≤10 minutes.

- Incorporate HOBt or Oxyma Pure as additives to suppress base-induced side reactions.

- Substitute DIPEA with less basic activators like collidine for sensitive sequences .

Q. Methodological Considerations

Q. How to design orthogonal protection strategies using this compound with other acid/base-labile groups?

Pair OAll with tert-butyl (OtBu) or trityl (Trt) protecting groups for side-chain functionalities. For example, Fmoc-Lys(Boc)-OH can coexist with this compound, allowing sequential deprotection: Boc with TFA, OAll with Pd catalysis, and Fmoc with piperidine. Validate compatibility via controlled deprotection assays .

Q. What are the critical parameters for scaling up this compound-based peptide synthesis?

- Optimize resin swelling (e.g., DCM pre-treatment) to ensure uniform coupling.

- Use continuous-flow systems for efficient reagent delivery and reduced solvent waste.

- Implement in-line UV monitoring to track Fmoc deprotection kinetics and coupling efficiency .

Q. How does the steric bulk of the OAll group influence peptide conformational dynamics?

The OAll group introduces steric hindrance, which can stabilize β-turn structures or disrupt α-helix formation. Characterize conformational effects via circular dichroism (CD) spectroscopy or molecular dynamics simulations. Compare with analogs like Fmoc-Glu(OtBu)-OH to isolate steric contributions .

Q. Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.